2,4,4-Trimethylhexane

Beschreibung

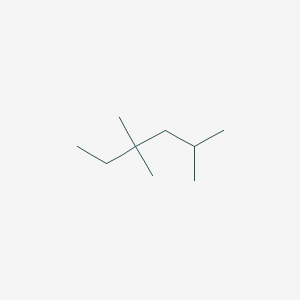

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEMKBCPZYWEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168289 | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16747-30-1 | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,4-Trimethylhexane chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,4-Trimethylhexane

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the molecular structure of 2,4,4-trimethylhexane. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

2,4,4-Trimethylhexane is a branched alkane with the chemical formula C9H20.[1][2] Its structure consists of a hexane backbone with one methyl group at position 2 and two methyl groups at position 4.

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 2,4,4-trimethylhexane[1] |

| CAS Number | 16747-30-1[1][2] |

| Molecular Formula | C9H20[1][2] |

| Molecular Weight | 128.25 g/mol [1] |

| Canonical SMILES | CCC(C)(C)CC(C)C[1] |

| InChI | InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2] |

| InChIKey | SVEMKBCPZYWEPH-UHFFFAOYSA-N[1][2] |

Molecular Structure Diagram

Caption: 2D representation of the 2,4,4-Trimethylhexane molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4,4-trimethylhexane is presented below.

Physical Properties

| Property | Value |

| Boiling Point | 131 °C[3] |

| Melting Point | -113 °C[3] |

| Density | 0.724 g/mL[3] |

| Refractive Index | 1.407[3] |

Thermodynamic Properties

| Property | Value |

| Molar Volume | 177.2 mL/mol[3] |

| Molecular Refractive Power | 43.66 mL/mol[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4,4-trimethylhexane.

Mass Spectrometry

The mass spectrum of 2,4,4-trimethylhexane can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The NIST WebBook provides mass spectral data for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,4-trimethylhexane exhibits characteristic alkane absorptions. The C-H stretching vibrations are typically observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups appear around 1450-1465 cm⁻¹ and 1375 cm⁻¹, respectively.[4] The NIST WebBook also contains IR spectral data for 2,4,4-trimethylhexane.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For alkanes, proton (¹H) NMR resonances are typically found in the highly shielded region of the spectrum, usually between 0.5 and 1.5 ppm.[4] Carbon-13 (¹³C) NMR chemical shifts for alkanes are also well-established, with primary carbons (CH₃) appearing at 8-30 ppm, secondary carbons (CH₂) at 15-55 ppm, tertiary carbons (CH) at 20-60 ppm, and quaternary carbons at a similar range but with characteristically weak signals.[4]

Experimental Protocols

General Experimental Workflow

Caption: A generalized workflow for the chemical analysis of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2,4,4-trimethylhexane is prepared in a volatile solvent such as hexane or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically employed for alkane separation.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature ramp is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which can be compared to library data for identification.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 2,4,4-trimethylhexane, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength. A background spectrum of the salt plates is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of 2,4,4-trimethylhexane is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The instrument detects the signals emitted as the ¹³C nuclei relax. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Analysis: The chemical shift of each peak in the ¹³C NMR spectrum provides information about the electronic environment of the carbon atoms, allowing for the elucidation of the carbon skeleton.

References

An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane is a saturated branched-chain alkane with the chemical formula C9H20. As an isomer of nonane, its physical properties are of interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. Understanding these fundamental characteristics is crucial for its application and for the development of predictive models for hydrocarbon behavior. This guide provides a comprehensive overview of the key physical properties of 2,4,4-Trimethylhexane, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of 2,4,4-Trimethylhexane are summarized below. These values represent a compilation of experimentally determined and computationally predicted data from various sources.

Quantitative Data Summary

| Physical Property | Value | Units |

| Molecular Weight | 128.26[1] | g/mol |

| Density | 0.724[2] | g/mL at 20°C |

| Boiling Point | 131[2] | °C at 760 mmHg |

| Melting Point | -113[2] | °C |

| Refractive Index | 1.407[2] | at 20°C |

Note: The reported values may vary slightly between different sources due to minor variations in experimental conditions and purity of the sample.

Detailed Physical Properties

Density

The density of 2,4,4-Trimethylhexane is a measure of its mass per unit volume. Being a non-polar organic compound, its density is less than that of water.[3][4][5] The value is typically reported at a standard temperature, most commonly 20°C.

Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[1][6] For 2,4,4-Trimethylhexane, this temperature is approximately 131°C at standard atmospheric pressure.[2]

Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For 2,4,4-Trimethylhexane, this transition occurs at a very low temperature of -113°C, indicating that it remains in a liquid state under normal laboratory conditions.[2]

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is often used for identification and purity assessment of liquid samples. The refractive index for 2,4,4-Trimethylhexane is approximately 1.407 at 20°C.[2]

Viscosity

Viscosity is a measure of a fluid's resistance to flow. While specific experimental data for the viscosity of 2,4,4-Trimethylhexane at various temperatures is not widely available in the primary search results, a computational study determined its Newtonian viscosity at 293K (20°C) to be approximately 0.46 mPa·s at 0.1 MPa.[7] The study also calculated its viscosity at elevated pressures.[7]

Experimental Protocols

The following section details the methodologies for determining the key physical properties of 2,4,4-Trimethylhexane. These protocols are based on standard laboratory practices for liquid alkanes.

Density Measurement (Pycnometry)

Objective: To determine the density of 2,4,4-Trimethylhexane using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath

-

2,4,4-Trimethylhexane sample

-

Distilled water (for calibration)

-

Acetone (for cleaning)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then with acetone. Dry it completely.

-

Weigh the empty, dry pycnometer and record its mass (m_pycnometer).

-

Fill the pycnometer with distilled water and place it in the thermostatic water bath set at 20°C. Allow it to equilibrate for 20-30 minutes.

-

Ensure the water level is at the capillary mark. Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+water).

-

Empty the pycnometer, clean it with acetone, and dry it thoroughly.

-

Fill the pycnometer with the 2,4,4-Trimethylhexane sample and repeat step 3.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+sample).

-

The density of water at 20°C (ρ_water) is a known value (approximately 0.9982 g/mL).

-

Calculate the volume of the pycnometer: V = (m_pycnometer+water - m_pycnometer) / ρ_water.

-

Calculate the density of the sample: ρ_sample = (m_pycnometer+sample - m_pycnometer) / V.

Boiling Point Determination (Distillation Method)

Objective: To determine the boiling point of 2,4,4-Trimethylhexane by simple distillation.[8]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 150°C)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume (e.g., 10-15 mL) of 2,4,4-Trimethylhexane and a few boiling chips into the distillation flask.

-

Set up the simple distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the distillation flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.[1][6]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point of 2,4,4-Trimethylhexane using DSC.[9]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Syringe for sample loading

-

Nitrogen gas supply (for purging)

Procedure:

-

Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

-

Accurately weigh a small amount (1-5 mg) of 2,4,4-Trimethylhexane into an aluminum DSC pan.

-

Hermetically seal the pan using a crimper.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the experimental parameters: a low starting temperature (e.g., -150°C), a heating rate (e.g., 5-10°C/min), and a final temperature well above the expected melting point (e.g., -80°C).

-

Start the DSC run under a nitrogen purge.

-

The instrument will record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[10][11]

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the refractive index of 2,4,4-Trimethylhexane using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper or pipette

-

2,4,4-Trimethylhexane sample

-

Lens cleaning tissue

-

Ethanol or acetone (for cleaning)

Procedure:

-

Turn on the light source of the refractometer and circulate water from the constant temperature bath through the prisms to maintain a constant temperature of 20°C.

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allow them to dry.

-

Using a dropper, place a few drops of the 2,4,4-Trimethylhexane sample onto the surface of the lower prism.

-

Close the prisms together gently.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored band is visible, adjust the dispersion correction knob to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid alkane like 2,4,4-Trimethylhexane.

Caption: A generalized workflow for determining the physical properties of 2,4,4-Trimethylhexane.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. davjalandhar.com [davjalandhar.com]

- 3. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. scribd.com [scribd.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. arxiv.org [arxiv.org]

- 8. vernier.com [vernier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,4-trimethylhexane, a branched alkane of interest in various fields of chemical research. This document details its fundamental chemical identifiers, including its CAS number and synonyms, and presents a thorough compilation of its physical and spectral properties. A representative experimental protocol for the synthesis of branched alkanes via acid-catalyzed alkylation is described, offering insight into its formation. This guide is intended to serve as a valuable resource for professionals requiring detailed technical data on 2,4,4-trimethylhexane.

Chemical Identification and Synonyms

2,4,4-Trimethylhexane is a saturated hydrocarbon belonging to the nonane isomer group. Its unique branched structure imparts specific physical properties that distinguish it from its linear counterpart and other isomers.

| Identifier | Value |

| CAS Number | 16747-30-1[1][2] |

| IUPAC Name | 2,4,4-Trimethylhexane[1] |

| Molecular Formula | C₉H₂₀[1][2] |

| Molecular Weight | 128.2551 g/mol [2] |

| InChI | InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2] |

| InChIKey | SVEMKBCPZYWEPH-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCC(C)(C)CC(C)C[1] |

Common Synonyms:

Physicochemical Properties

The physical and chemical properties of 2,4,4-trimethylhexane are summarized in the table below. These properties are critical for its application in various experimental and industrial settings.

| Property | Value |

| Boiling Point | 130.66 °C[3] |

| Melting Point | -113.37 °C[3] |

| Density | 0.7200 g/cm³[3] |

| Refractive Index | 1.4052[3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2,4,4-trimethylhexane. The following table summarizes key spectral information.

| Spectroscopic Data | Details |

| Mass Spectrum | Electron Ionization (EI) data is available through the NIST WebBook.[2] |

| IR Spectrum | Infrared spectroscopy data is available.[2] |

| Gas Chromatography | Retention index data is available for various column types and conditions.[4] |

Synthesis of Branched Alkanes: A Representative Protocol

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Isobutane with Butenes

This protocol is based on the general principles of industrial alkylation processes.[3][5]

Objective: To synthesize a mixture of branched alkanes, including trimethylpentanes, via the alkylation of isobutane with a butene feed.

Materials:

-

Isobutane (liquefied)

-

Mixed butenes (primarily isobutylene and n-butenes)

-

Concentrated sulfuric acid (98%)

-

Ice-salt bath

-

Pressurized reaction vessel equipped with a stirrer, cooling jacket, and inlet/outlet ports

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reactor Preparation: The pressurized reaction vessel is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

-

Charging the Reactor: The reactor is cooled to a low temperature, typically between -20 °C and 0 °C, using the cooling jacket and an external cooling bath.[3] A predetermined amount of concentrated sulfuric acid is charged into the reactor. Subsequently, liquefied isobutane is introduced.

-

Alkylation Reaction: The mixed butenes are slowly fed into the stirred reactor containing the isobutane and sulfuric acid mixture. The reaction is highly exothermic, and the temperature is carefully controlled by adjusting the butene feed rate and the cooling system. A high isobutane-to-olefin ratio is maintained to minimize polymerization side reactions.[3]

-

Reaction Quenching and Separation: After the addition of butenes is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The stirring is then stopped, and the mixture is allowed to settle into two phases: a hydrocarbon phase and an acid phase.

-

Product Isolation: The hydrocarbon phase is carefully separated from the sulfuric acid. The crude product is then washed with a dilute caustic solution to neutralize any remaining acid, followed by washing with water.

-

Purification and Analysis: The washed hydrocarbon product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The final product, a mixture of various branched alkanes known as alkylate, is then analyzed by gas chromatography to determine its composition, including the presence of trimethylpentane isomers.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the acid-catalyzed alkylation of isobutane with butenes.

Caption: Workflow for the synthesis of branched alkanes.

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of 2,4,4-trimethylhexane. The provided information on its identification, physicochemical characteristics, and a representative synthesis protocol serves as a foundational resource for researchers and professionals. The structured presentation of data in tabular format and the visual representation of the synthesis workflow are intended to facilitate a clear and concise understanding of this important branched alkane.

References

- 1. 2,4,4-Trimethylhexane | C9H20 | CID 28024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 4. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]

- 5. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4,4-Trimethylhexane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4,4-trimethylhexane, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Data Presentation

The spectroscopic data for 2,4,4-trimethylhexane is summarized in the tables below. This allows for a clear and concise comparison of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, the following data is based on validated prediction models.

Table 1: Predicted ¹H NMR Data for 2,4,4-Trimethylhexane (Solvent: CDCl₃, Field Strength: 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.88 | t (J = 7.0 Hz) | 3H | H-6 |

| 0.90 | s | 9H | H-1', H-1'', H-1''' (on C4) |

| 0.92 | d (J = 6.5 Hz) | 3H | H-1 (on C2) |

| 1.15 | d (J = 5.5 Hz) | 2H | H-3 |

| 1.25 | q (J = 7.0 Hz) | 2H | H-5 |

| 1.75 | m | 1H | H-2 |

Table 2: Predicted ¹³C NMR Data for 2,4,4-Trimethylhexane (Solvent: CDCl₃)

| Chemical Shift (ppm) | Carbon Atom Assignment |

| 8.7 | C-6 |

| 23.0 | C-1 |

| 29.3 | C-1', C-1'', C-1''' (on C4) |

| 31.0 | C-2 |

| 33.5 | C-4 |

| 39.5 | C-5 |

| 52.8 | C-3 |

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for 2,4,4-Trimethylhexane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2906 | Medium | C-H Asymmetric Stretch (CH₂) |

| 2873 | Medium | C-H Symmetric Stretch (CH₃) |

| 1468 | Medium | C-H Scissoring (CH₂) and Asymmetric Bend (CH₃) |

| 1383 | Medium | C-H Symmetric Bend (CH₃) |

| 1366 | Medium | C-H Bending (gem-dimethyl) |

| 1248 | Weak | C-C Skeletal Vibrations |

Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum from the NIST Chemistry WebBook.[2]

Table 4: Major Fragments in the Mass Spectrum of 2,4,4-Trimethylhexane

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 41 | 65 | [C₃H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 56 | 30 | [C₄H₈]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 71 | 40 | [C₅H₁₁]⁺ |

| 85 | 15 | [C₆H₁₃]⁺ |

| 113 | 5 | [M - CH₃]⁺ |

| 128 | <1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of 2,4,4-trimethylhexane.

Methodology:

-

Sample Preparation: A sample of 2,4,4-trimethylhexane (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to produce a spectrum with single lines for each unique carbon atom.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4,4-trimethylhexane.

Methodology:

-

Sample Preparation (Neat Liquid):

-

A drop of liquid 2,4,4-trimethylhexane is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film between the plates.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded to account for atmospheric CO₂ and water vapor.

-

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,4,4-trimethylhexane to aid in its structural elucidation.

Methodology:

-

Sample Introduction: For a volatile compound like 2,4,4-trimethylhexane, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is typically used. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow of using different spectroscopic techniques to characterize the structure of 2,4,4-trimethylhexane.

Caption: Workflow for the structural elucidation of 2,4,4-trimethylhexane.

References

An In-depth Technical Guide to the Industrial Applications of 2,4,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane is a branched-chain alkane with the molecular formula C₉H₂₀. As a saturated hydrocarbon, it consists of a hexane backbone with three methyl group substituents. Specifically, one methyl group is attached to the second carbon atom, and two methyl groups are attached to the fourth carbon atom. This structure results in a molecule with distinct physical and chemical properties that make it valuable in several industrial contexts. This technical guide provides a comprehensive overview of the industrial applications of 2,4,4-Trimethylhexane, with a focus on its role as a fuel additive, an industrial solvent, and a reference compound in gas chromatography. Detailed experimental protocols and quantitative data are presented to support its practical application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of 2,4,4-Trimethylhexane are fundamental to its industrial utility. Its branched structure significantly influences its boiling point, melting point, and density compared to its straight-chain isomer, n-nonane. A summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ | [1][2] |

| IUPAC Name | 2,4,4-Trimethylhexane | [1] |

| CAS Number | 16747-30-1 | [1][2] |

| Molar Mass | 128.25 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Approximately 130.66 °C | [3] |

| Melting Point | Approximately -50 °C | [3] |

| Density | Approximately 0.7200 g/cm³ at 20°C | [3] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in non-polar solvents | [3] |

| Kovats Retention Index (non-polar column) | 806 - 817.8 | [2][5] |

Industrial Synthesis of 2,4,4-Trimethylhexane

The primary industrial route for the synthesis of 2,4,4-Trimethylhexane is through the acid-catalyzed alkylation of isobutane with isobutylene. This process is a cornerstone of refinery operations aimed at producing high-octane gasoline components.

Experimental Protocol: Synthesis via Alkylation

-

Catalyst Preparation: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), is prepared in the alkylation reactor.

-

Reactant Feed: Gaseous or liquid streams of isobutane and isobutylene are fed into the reactor under controlled temperature and pressure.

-

Reaction: The reaction mixture is vigorously agitated to ensure intimate contact between the reactants and the catalyst. The exothermic reaction is maintained at a low temperature (e.g., 0-10 °C for H₂SO₄) to favor the formation of the desired trimethylhexane isomers and minimize side reactions.

-

Separation: The reactor effluent, a mixture of hydrocarbons and acid, is sent to a separator. The acid is separated and recycled back to the reactor.

-

Fractionation: The hydrocarbon phase is then directed to a fractionation column where 2,4,4-Trimethylhexane is separated from other branched alkanes and unreacted starting materials based on boiling point differences.

Industrial Applications

Fuel Additive

Performance Evaluation (General Protocol):

The octane number of a fuel component is determined using a standardized Cooperative Fuel Research (CFR) engine.

-

Reference Fuels: Primary reference fuels, which are mixtures of iso-octane (2,2,4-trimethylpentane, octane rating of 100) and n-heptane (octane rating of 0), are prepared.[11]

-

Test Fuel Preparation: A sample of 2,4,4-Trimethylhexane is used as the test fuel.

-

Engine Operation (RON): The CFR engine is operated at a constant speed of 600 rpm under controlled intake air temperature and humidity. The compression ratio is adjusted until a standard level of knock intensity is observed for the test fuel.[5]

-

Comparison: The knock intensity of the test fuel is compared to that of various primary reference fuel mixtures. The octane number of the test fuel is the percentage by volume of iso-octane in the primary reference fuel mixture that produces the same knock intensity.

-

Engine Operation (MON): A similar procedure is followed for the Motor Octane Number, but with more severe engine conditions, including an engine speed of 900 rpm and a preheated fuel-air mixture.[5]

Industrial Solvent

Due to its non-polar nature and relatively low reactivity, 2,4,4-Trimethylhexane serves as an effective solvent in various chemical processes and formulations.[3][12] It is particularly suitable for dissolving other non-polar substances such as oils, fats, and other hydrocarbons.[3] Its liquid state over a broad temperature range and moderate boiling point make it a viable alternative to more volatile or hazardous solvents.

One area of application for non-polar, aprotic solvents like 2,4,4-trimethylhexane is in organometallic reactions, such as Grignard reactions, where the absence of acidic protons is crucial to prevent the decomposition of the Grignard reagent.[13] While ethers like diethyl ether and tetrahydrofuran (THF) are more common due to their ability to solvate the magnesium center, alkanes can be used, particularly when a less coordinating solvent is desired.[11]

Experimental Protocol: General Use as a Solvent in a Grignard Reaction

References

- 1. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]

- 2. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Solubility in water of normal c9 and c10, alkane hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 6. researchgate.net [researchgate.net]

- 7. Octane, n-Octane, 99.0+%, 111-65-9 [chemkits.eu]

- 8. researchgate.net [researchgate.net]

- 9. What is the octane number of n nonane a 0 b 20 c 100 class 11 chemistry CBSE [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]

- 13. quora.com [quora.com]

An In-depth Technical Guide to 2,4,4-Trimethylhexane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethylhexane is a branched-chain alkane, an isomer of nonane, with significant applications in fuel and lubricant technologies and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and analytical methodologies. The information is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries, where a thorough understanding of such compounds is crucial for innovation and quality control.

Physicochemical and Spectroscopic Properties

2,4,4-Trimethylhexane is a colorless, flammable liquid. Its branched structure influences its physical properties, such as boiling point and density, and is key to its performance in various applications. A summary of its key properties is presented in Table 1.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [1][2][3] |

| Molecular Weight | 128.25 g/mol | [1][2][3] |

| IUPAC Name | 2,4,4-trimethylhexane | [2] |

| CAS Number | 16747-30-1 | [1][2][3] |

| Boiling Point | 129.6 ± 7.0 °C at 760 mmHg | [4] |

| Density | 0.7 ± 0.1 g/cm³ | [4] |

| InChI | InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3 | [1][2][3] |

| InChIKey | SVEMKBCPZYWEPH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCC(C)(C)CC(C)C | [2] |

| Spectral Data | 13C NMR, GC-MS, IR Spectra available | [1][2] |

Synthesis of 2,4,4-Trimethylhexane

The synthesis of 2,4,4-trimethylhexane can be achieved through the acid-catalyzed alkylation of an isoalkane with an alkene. A common historical method involves the reaction of isobutylene with 2-methyl-2-butene in the presence of a strong acid catalyst like sulfuric acid. Precursors for these reactants include tert-butanol and tert-amyl alcohol.[4]

Synthesis Pathway

Caption: Synthesis pathway of 2,4,4-trimethylhexane from alcohol precursors.

Experimental Protocol: Acid-Catalyzed Alkylation

This protocol is a generalized procedure based on established acid-catalyzed alkylation reactions.

Materials:

-

tert-Butanol

-

tert-Amyl alcohol

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Alkenes: In separate reaction vessels, dehydrate tert-butanol and tert-amyl alcohol by gently heating with a catalytic amount of sulfuric acid to produce isobutylene and 2-methyl-2-butene, respectively. The gaseous isobutylene can be collected or bubbled directly into the reaction mixture.

-

Alkylation Reaction: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, place a cooled mixture of isobutylene and an excess of isopentane (as an acceptor molecule).

-

Slowly add concentrated sulfuric acid to the stirred mixture, maintaining the temperature between 0 and 5 °C using an ice bath.

-

Introduce 2-methyl-2-butene to the reaction mixture dropwise over a period of 1-2 hours.

-

After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Fractionally distill the dried organic layer to isolate 2,4,4-trimethylhexane, collecting the fraction boiling around 130 °C.

Analytical Methods

The purity and structure of synthesized 2,4,4-trimethylhexane can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for separating 2,4,4-trimethylhexane from other isomers and reaction byproducts and for confirming its molecular weight.

Caption: Workflow for the GC-MS analysis of 2,4,4-trimethylhexane.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow at 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes

-

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-300

Sample Preparation:

-

Prepare a 100 ppm solution of the 2,4,4-trimethylhexane sample in n-hexane.

-

If quantitative analysis is required, add an appropriate internal standard (e.g., dodecane).

-

Inject the prepared sample into the GC-MS system.

Data Analysis:

-

Identify the 2,4,4-trimethylhexane peak based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum will show characteristic fragments of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the precise structure of 2,4,4-trimethylhexane by identifying the different chemical environments of the hydrogen and carbon atoms.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2,4,4-trimethylhexane in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

Data Analysis:

-

Process the raw data (FID) using Fourier transformation.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons and carbons in the 2,4,4-trimethylhexane molecule.

Conclusion

This technical guide has provided a detailed overview of 2,4,4-trimethylhexane, covering its fundamental properties, a plausible synthetic route with a detailed experimental protocol, and comprehensive analytical procedures for its characterization. The structured data, detailed methodologies, and visual representations of workflows are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating both practical laboratory work and a deeper understanding of this branched alkane isomer.

References

A Technical Guide to the Solubility of 2,4,4-Trimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4,4-trimethylhexane, a branched-chain alkane. Understanding the solubility of such non-polar compounds is fundamental in various scientific disciplines, including chemical synthesis, purification processes, and formulation development. This document outlines the theoretical principles governing its solubility, presents expected solubility in a range of common organic solvents, details a comprehensive experimental protocol for solubility determination, and provides visual workflows to illustrate key concepts.

Introduction: The Principle of "Like Dissolves Like"

2,4,4-Trimethylhexane (C₉H₂₀) is a non-polar, saturated hydrocarbon. Its molecular structure consists solely of carbon-carbon and carbon-hydrogen single bonds, resulting in a molecule with a symmetric electron distribution and consequently, no significant dipole moment. The primary intermolecular forces at play are weak van der Waals dispersion forces.

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For an alkane like 2,4,4-trimethylhexane to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When a non-polar alkane is mixed with a non-polar solvent (e.g., other hydrocarbons), the van der Waals forces are disrupted and reformed with a minimal net energy change, leading to high solubility or miscibility.[1] Conversely, when mixed with a highly polar solvent like water, the strong hydrogen bonds between water molecules are significantly disrupted without the formation of comparably strong interactions with the alkane, resulting in very low solubility.[1]

The following diagram illustrates the relationship between solute polarity, solvent polarity, and the resulting solubility.

Qualitative Solubility Data

| Solvent Class | Example Solvent(s) | Polarity | Predominant Intermolecular Forces | Expected Solubility of 2,4,4-Trimethylhexane | Rationale |

| Alkanes | Hexane, Heptane | Non-Polar | van der Waals | Miscible | Solute and solvent have identical intermolecular forces, leading to ideal mixing. |

| Aromatic Hydrocarbons | Benzene, Toluene | Non-Polar | van der Waals | Miscible | Similar non-polar nature and reliance on van der Waals forces allow for favorable mixing. |

| Ethers | Diethyl Ether, THF | Weakly Polar | Dipole-Dipole, van der Waals | Soluble to Miscible | The large non-polar alkyl groups of the ether dominate, making it a suitable solvent for alkanes. |

| Halogenated Alkanes | Dichloromethane | Polar | Dipole-Dipole, van der Waals | Soluble | While polar, it lacks hydrogen bonding and can effectively solvate non-polar molecules. |

| Ketones | Acetone | Polar | Dipole-Dipole, van der Waals | Partially Soluble to Sparingly Soluble | The polarity of the carbonyl group reduces its affinity for non-polar alkanes. |

| Alcohols | Ethanol, Methanol | Very Polar | Hydrogen Bonding, Dipole-Dipole | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of the alcohol is not favorably disrupted by the non-polar alkane. |

| Water | Water (H₂O) | Very Polar | Hydrogen Bonding | Insoluble | Extreme differences in polarity and intermolecular forces lead to immiscibility.[1] |

Experimental Protocol for Solubility Determination

This section outlines a generalized and robust methodology for the experimental determination of the solubility of a liquid hydrocarbon like 2,4,4-trimethylhexane in an organic solvent. The synthetic method, coupled with gas chromatography (GC) for analysis, is a precise approach.

Objective: To determine the concentration (solubility) of 2,4,4-trimethylhexane in a chosen organic solvent at a specific temperature.

Materials and Apparatus:

-

2,4,4-Trimethylhexane (solute, >98% purity)

-

Selected Organic Solvent (e.g., Toluene, Ethanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Multiple sealed vials (e.g., 10 mL screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable non-polar column

-

Syringes for sample injection

-

Vortex mixer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 2,4,4-trimethylhexane in the chosen solvent at known concentrations (e.g., 1%, 5%, 10%, 20% w/w).

-

Accurately weigh both the solute and solvent for each standard.

-

These standards will be used to create a calibration curve.

-

-

GC Calibration:

-

Develop a GC method capable of separating 2,4,4-trimethylhexane from the solvent.

-

Inject a known volume of each standard solution into the GC.

-

Record the peak area for 2,4,4-trimethylhexane for each concentration.

-

Plot a calibration curve of peak area versus concentration. This should yield a linear relationship (R² > 0.99).

-

-

Sample Preparation (Equilibration):

-

Add a known mass of the solvent to several sealed vials.

-

Add an excess amount of 2,4,4-trimethylhexane to each vial. The presence of a separate, undissolved phase of the solute is crucial to ensure saturation.

-

Place the sealed vials in the temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Agitate the vials periodically using a vortex mixer to facilitate the dissolution process.

-

-

Sample Analysis:

-

After equilibration, let the vials stand undisturbed in the temperature bath to allow the undissolved phase to settle.

-

Carefully extract an aliquot from the clear, supernatant (solvent-rich) phase using a syringe. Avoid disturbing the undissolved solute layer.

-

If necessary, dilute the aliquot with a known mass of pure solvent to bring its concentration within the range of the calibration curve.

-

Inject the (diluted) sample into the GC and record the peak area for 2,4,4-trimethylhexane.

-

-

Calculation of Solubility:

-

Using the peak area from the experimental sample and the calibration curve, determine the concentration of 2,4,4-trimethylhexane in the aliquot.

-

If the sample was diluted, account for the dilution factor to calculate the concentration in the original saturated solution.

-

The resulting concentration is the solubility of 2,4,4-trimethylhexane in the solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 g solvent, mole fraction).

-

The following diagram outlines this experimental workflow.

References

Thermochemical Profile of 2,4,4-Trimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,4,4-trimethylhexane (C₉H₂₀). The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research and development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 2,4,4-trimethylhexane. All data is presented for the liquid phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy Data for Liquid 2,4,4-Trimethylhexane

| Property | Value (kJ/mol) | Reference |

| Standard Enthalpy of Formation (ΔfH°_liquid) | -280.20 ± 1.3 | [1] |

| Standard Enthalpy of Combustion (ΔcH°_liquid) | -6125.3 ± 1.3 | [1] |

| Enthalpy of Vaporization (ΔvapH) | 38.5 at 338 K | [2] |

Note: Specific experimental data for the standard entropy (S°) and heat capacity (Cp) of 2,4,4-trimethylhexane were not available in the reviewed literature. Data for other nonane isomers can be found in the NIST/TRC Web Thermo Tables.[3]

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for the key experiments relevant to the data presented.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of volatile organic compounds like 2,4,4-trimethylhexane is determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of high-purity 2,4,4-trimethylhexane is encapsulated in a combustible container of known heat of combustion. For volatile liquids, this is often a gelatin capsule or a container that can be sealed to prevent evaporation.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the 2,4,4-trimethylhexane sample is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur impurities are present), as well as for the heat of combustion of the capsule and the fuse wire. The standard enthalpy of combustion is then calculated from the heat released by the combustion of a known molar quantity of the sample.

Determination of Enthalpy of Vaporization via Correlation Gas Chromatography

Correlation gas chromatography is a powerful technique for determining the enthalpy of vaporization of compounds, especially for a homologous series like alkanes.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a capillary column (a non-polar column is suitable for alkanes) and a flame ionization detector (FID) is used.

-

Standard Preparation: A series of n-alkanes with well-documented enthalpies of vaporization are chosen as standards.

-

Sample Preparation: A dilute solution of 2,4,4-trimethylhexane and the n-alkane standards is prepared in a volatile solvent.

-

Isothermal Analysis: The gas chromatograph is operated at a series of constant temperatures (isothermal runs). At each temperature, the prepared sample mixture is injected.

-

Data Acquisition: The retention time for each compound (2,4,4-trimethylhexane and the n-alkane standards) is recorded for each isothermal run.

-

Data Analysis: The logarithm of the retention times (or more accurately, the adjusted retention times) is plotted against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this plot is proportional to the enthalpy of transfer from the stationary phase to the mobile phase. By correlating the retention behavior of 2,4,4-trimethylhexane with that of the n-alkane standards with known enthalpies of vaporization, the enthalpy of vaporization for 2,4,4-trimethylhexane can be accurately determined.

Theoretical Methodologies

In addition to experimental determination, theoretical methods can provide valuable estimations of thermochemical properties.

Benson Group Additivity Method

The Benson group additivity method is a widely used technique to estimate the enthalpy of formation of organic molecules in the gas phase. The method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

Methodology:

-

Molecular Decomposition: The 2,4,4-trimethylhexane molecule is dissected into its constituent functional groups. For 2,4,4-trimethylhexane, these groups are:

-

One primary carbon bonded to a tertiary carbon: C-(C)(H)₃

-

One primary carbon bonded to a quaternary carbon: C-(C)(H)₃

-

One secondary carbon bonded to a tertiary and a quaternary carbon: C-(C)₂(H)₂

-

One tertiary carbon bonded to one primary and one secondary carbon: C-(C)₂(H)

-

One quaternary carbon bonded to one primary and one secondary carbon: C-(C)₄

-

-

Summation of Group Values: The empirically determined enthalpy of formation values for each of these groups are summed.

-

Symmetry and Stereoisomer Corrections: Corrections for molecular symmetry and the presence of stereoisomers are applied to the summed group values to obtain the final estimated enthalpy of formation.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the thermochemical properties of 2,4,4-trimethylhexane.

Caption: Workflow for Determining Enthalpy of Combustion.

Caption: Workflow for Determining Enthalpy of Vaporization.

References

An In-depth Technical Guide to 2,4,4-Trimethylhexane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain alkane 2,4,4-trimethylhexane. It covers the historical context of its discovery and synthesis, detailed physical and chemical properties, and reconstructed experimental protocols for its preparation. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering detailed procedural insights and consolidated data for this specific isomer of nonane.

Introduction

2,4,4-Trimethylhexane is a saturated hydrocarbon with the chemical formula C₉H₂₀. As a member of the nonane isomer family, it is a colorless liquid with properties characteristic of branched alkanes. While not as extensively studied as some of its isomers, understanding its synthesis and properties is crucial for various applications in organic chemistry, including its potential use as a solvent, a component in fuel blends, or as a reference compound in analytical chemistry. This guide delves into the historical synthesis of this compound and provides a detailed look at its chemical and physical characteristics.

History and Discovery

The early explorations into the synthesis of branched-chain alkanes in the 1930s and 1940s were driven by the burgeoning automotive and aviation industries, which required high-octane fuels. The synthesis of various trimethylhexane isomers was part of this broader research effort. While specific documentation on the initial isolation of 2,4,4-trimethylhexane is sparse, its synthesis is implicitly linked to the pioneering work on hydrocarbon chemistry.

Key publications from this era that likely describe the synthesis of related branched alkanes, and by extension, provide the foundational methods for preparing 2,4,4-trimethylhexane, include those by:

-

Birch, Pim, and Tait (1936): Their work in the Journal of the Society of Chemical Industry explored the reactions of sodium on alkyl halides, a method capable of producing a variety of hydrocarbons.

-

Whitmore and Mixon (1941): In the Journal of the American Chemical Society, they detailed the reaction of β-isobutylene with isobutane in the presence of sulfuric acid, a classic alkylation reaction that is a cornerstone of branched alkane synthesis.

-

Johnson and Fawcett (1946): Their research, also in the Journal of the American Chemical Society, on alkyl-substituted anils, contributed to the broader understanding of organic synthesis pathways that could be adapted for hydrocarbon production.

These early investigations laid the groundwork for the more controlled and efficient synthesis methods developed later.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2,4,4-trimethylhexane, providing a consolidated reference for its physical and spectroscopic properties.

Table 1: Physical Properties of 2,4,4-Trimethylhexane

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [PubChem CID: 28024] |

| Molecular Weight | 128.26 g/mol | [PubChem CID: 28024] |

| CAS Number | 16747-30-1 | [PubChem CID: 28024] |

| Boiling Point | 125-127 °C | [Sigma-Aldrich] |

| Density | 0.716 g/mL at 20 °C | [Sigma-Aldrich] |

| Refractive Index | n20/D 1.403 | [Sigma-Aldrich] |

Table 2: Spectroscopic Data for 2,4,4-Trimethylhexane

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | Major fragments (m/z): 57 (100%), 43, 71, 85 | [NIST WebBook] |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes | [NIST WebBook] |

| ¹³C NMR Spectroscopy | Data available in spectral databases | [PubChem CID: 28024] |

| ¹H NMR Spectroscopy | Data available in spectral databases | [ChemicalBook] |

Experimental Protocols: Synthesis of 2,4,4-Trimethylhexane

The most plausible and historically relevant synthesis of 2,4,4-trimethylhexane involves a two-step process. This reconstructed protocol is based on established organic chemistry principles and the general methodologies suggested by the historical literature on branched alkane synthesis.

Step 1: Dimerization of Isobutylene to Diisobutylene

This step involves the acid-catalyzed dimerization of isobutylene to form a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, collectively known as diisobutylene.

-

Materials:

-

Isobutylene (liquefied or as a gas)

-

Sulfuric acid (60-70%) or a solid acid catalyst (e.g., Amberlyst-15)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Distillation apparatus

-

-

Procedure:

-

A cooled reactor is charged with the acid catalyst.

-

Liquefied isobutylene is slowly added to the stirred catalyst at a controlled temperature (typically below 20 °C) to prevent polymerization to higher oligomers.

-

The reaction mixture is stirred for several hours until the reaction is complete.

-

The organic layer is separated from the acid catalyst.

-

The organic layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The crude diisobutylene is dried over anhydrous sodium sulfate.

-

The product is purified by fractional distillation, collecting the fraction boiling in the range of 101-104 °C.

-

Step 2: Hydrogenation of Diisobutylene to 2,4,4-Trimethylhexane

The mixture of trimethylpentenes is then hydrogenated to the corresponding alkane.

-

Materials:

-

Diisobutylene (from Step 1)

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrogen gas (H₂)

-

Ethanol or hexane (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

-

Procedure:

-

The diisobutylene is dissolved in a suitable solvent such as ethanol or hexane in a hydrogenation vessel.

-

The Pd/C catalyst is carefully added to the solution.

-

The vessel is flushed with nitrogen and then filled with hydrogen gas to the desired pressure.

-

The mixture is stirred vigorously at room temperature and under hydrogen pressure until the theoretical amount of hydrogen has been consumed.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed by distillation.

-

The resulting 2,4,4-trimethylhexane can be further purified by fractional distillation if necessary.

-

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of 2,4,4-trimethylhexane from isobutylene.

Conclusion

2,4,4-Trimethylhexane, while a less common isomer of nonane, holds a place in the historical development of hydrocarbon chemistry. Its synthesis, achievable through a two-step process of dimerization and hydrogenation, is a classic example of the reactions used to produce branched alkanes for fuel and as chemical intermediates. The data and protocols presented in this guide offer a valuable resource for researchers and professionals requiring detailed information on this compound.

The Elusive Presence of 2,4,4-Trimethylhexane in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 2,4,4-trimethylhexane. Despite its relevance as a branched-chain alkane, extensive investigation reveals a significant gap in the literature regarding its definitive identification in natural sources. This document summarizes the available information on its isomers, outlines the general biosynthetic pathways for branched-chain alkanes, and provides a comprehensive overview of the analytical methodologies that would be employed for its detection and quantification. Furthermore, a hypothetical signaling pathway involving a generic volatile organic compound is presented to illustrate the potential biological roles of such molecules. The conspicuous absence of 2,4,4-trimethylhexane in reported natural volatile profiles suggests it is either a rare component of natural emissions or has yet to be identified.

Introduction

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of organisms, mediating interactions such as pollination, defense, and communication.[1][2] Branched-chain alkanes are a class of VOCs that have been identified in various natural sources, including plants and insects. 2,4,4-Trimethylhexane, a nine-carbon branched alkane, is a compound of interest due to its structural properties. However, a thorough review of the scientific literature indicates a notable lack of evidence for its natural occurrence.

This guide aims to provide a comprehensive resource for researchers by:

-

Summarizing the known occurrences of its structural isomers.

-

Detailing the established analytical techniques for the detection of volatile alkanes.

-

Discussing the general principles of branched-chain alkane biosynthesis.

-

Illustrating a potential signaling role through a generalized pathway.

Natural Occurrence of Trimethylhexane Isomers

While 2,4,4-trimethylhexane remains elusive in natural product chemistry, its isomer, 2,3,4-trimethylhexane, has been reported in the volatile emissions of the sunflower (Helianthus annuus).[3]

Table 1: Reported Natural Occurrence of a 2,4,4-Trimethylhexane Isomer

| Compound | Species | Organ/Source | Reference(s) |

| 2,3,4-Trimethylhexane | Helianthus annuus | Flower | [3] |

The volatile components of Helianthus annuus are numerous, with the primary constituents being α-pinene, verbenone, terpinolene, and α-terpineol.[4] The presence of 2,3,4-trimethylhexane as a minor component highlights the potential for branched alkanes to be part of the complex volatile bouquets of plants.

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of straight-chain alkanes in plants is understood to occur via the decarbonylation of fatty aldehydes.[5] The production of branched-chain alkanes is believed to follow a similar pathway, originating from branched-chain fatty acids. These precursors are synthesized using branched-chain amino acids (valine, leucine, and isoleucine) as starter units in the fatty acid synthesis process.

The general proposed pathway involves:

-

Initiation: A branched-chain acyl-CoA (e.g., isobutyryl-CoA, isovaleryl-CoA) initiates fatty acid synthesis.

-

Elongation: The fatty acid chain is elongated by the addition of two-carbon units from malonyl-CoA.

-

Reduction: The resulting branched-chain fatty acid is reduced to a fatty aldehyde.

-

Decarbonylation: The fatty aldehyde undergoes decarbonylation to yield the final branched-chain alkane.[6][7]

A specific biosynthetic pathway for 2,4,4-trimethylhexane has not been elucidated due to its apparent absence in nature.

Experimental Protocols for Detection and Analysis

The primary analytical technique for the identification and quantification of volatile organic compounds like 2,4,4-trimethylhexane from natural sources is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11]

Sample Collection and Volatile Extraction

Volatiles can be collected from the headspace of a sample (e.g., a flower or microbial culture) or extracted from the tissue itself.

-

Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber is exposed to the headspace of the sample, adsorbing the volatile compounds. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis.[12]

-

Solvent Extraction: The plant or microbial material is extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and injected into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Table 2: Generic GC-MS Protocol for Volatile Alkane Analysis

| Parameter | Description |

| Gas Chromatograph | |

| Column | A non-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used for separating alkanes. |

| Injection Mode | Splitless or split injection, depending on the concentration of the analytes. |

| Inlet Temperature | Typically 250 °C. |

| Oven Program | An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-300 °C. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | m/z 40-500. |

| Ion Source Temp. | 230 °C. |

| Quadrupole Temp. | 150 °C. |

Compound Identification

Identification of 2,4,4-trimethylhexane would be based on:

-

Mass Spectrum: Comparison of the experimentally obtained mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

-

Retention Index (RI): Calculation of the Kovats Retention Index by running a series of n-alkanes under the same chromatographic conditions and comparing the RI of the unknown peak to published values.

Below is a DOT script for a logical workflow for the detection of 2,4,4-Trimethylhexane.

References

- 1. Plants have an astonishing biochemical communication network - Earth.com [earth.com]

- 2. Volatile uptake, transport, perception, and signaling shape a plant’s nose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,4-trimethylhexane, 921-47-1 [thegoodscentscompany.com]

- 4. Chemical Composition and Antimicrobial and Antioxidant Activities of Essential Oil of Sunflower (Helianthus annuus L.) Receptacle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 2,4,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,4-trimethylhexane. Due to limited specific toxicological data for 2,4,4-trimethylhexane, this guide incorporates data from its close isomer, 2,2,4-trimethylpentane (isooctane), to provide a more complete safety profile. This approach is based on the structural similarity and expected comparable toxicological properties of these branched-chain alkanes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4,4-trimethylhexane is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 128.25 g/mol | --INVALID-LINK-- |

| CAS Number | 16747-30-1 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 125 - 127 °C | --INVALID-LINK-- |

| Melting Point | -120.15 °C | --INVALID-LINK-- |

| Flash Point | 13 °C (closed cup) | --INVALID-LINK-- |

| Density | 0.716 g/mL at 20 °C | --INVALID-LINK-- |

| Vapor Pressure | 15.9 mmHg (for 2,2,4-trimethylhexane) | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Hazard Identification and Classification

2,4,4-Trimethylhexane is classified as a hazardous substance. The following table summarizes its hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure (Narcotic effects) | 3 | H336: May cause drowsiness or dizziness |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Data for 2,2,4-trimethylpentane is used as a surrogate where specific data for 2,4,4-trimethylhexane is unavailable.[1][2]

Toxicological Data